molecular formula C15H19N5O6S2 B2709816 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1172422-40-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2709816
CAS RN: 1172422-40-0
M. Wt: 429.47
InChI Key: WXTMURFYYDGTDA-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N5O6S2 and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Synthetic Pathways and Structural Analysis A study focused on novel synthetic pathways for creating derivatives with potential for further pharmacological exploration. Researchers have developed methodologies for synthesizing a range of compounds, including 1,3,4-oxadiazole derivatives, which are structurally related to the compound . These synthetic approaches are critical for expanding the chemical space of potential therapeutic agents and for understanding the structural basis of their activity (Li Ying-jun, 2012).

Pharmacological Potential Another area of research has focused on the pharmacological evaluation of related compounds, particularly their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl and oxadiazole derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, suggesting a promising avenue for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition Studies Enzyme inhibition is another significant area of application for these compounds. A study demonstrated the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and their evaluation as α-glucosidase inhibitors. These findings are crucial for the development of treatments for diseases like diabetes, showcasing the therapeutic potential of oxadiazole derivatives (M. Iftikhar et al., 2019).

Antitubercular and Antimalarial Activities Compounds featuring the tetrahydropyrimidine and oxadiazole moieties have been evaluated for their antitubercular and antimalarial activities, highlighting their importance in addressing global health challenges. This research underscores the potential of these compounds in contributing to the development of new treatments for infectious diseases (T. N. Akhaja & J. Raval, 2012).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O6S2/c1-8-10(13(22)18-14(23)16-8)2-3-12-19-20-15(26-12)27-6-11(21)17-9-4-5-28(24,25)7-9/h9H,2-7H2,1H3,(H,17,21)(H2,16,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMURFYYDGTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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